Mivobulin

Übersicht

Beschreibung

Mivobulin ist ein synthetisches, wasserlösliches Colchicin-Analogon mit breiter Antitumoraktivität. Es bindet kompetitiv an Tubulin an der Colchicin-Bindungsstelle und hemmt die Tubulin-Polymerisation . Diese Verbindung hat sich als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, darunter Gliom, malignes Melanom, Prostatakrebs und Eierstockkrebs .

Vorbereitungsmethoden

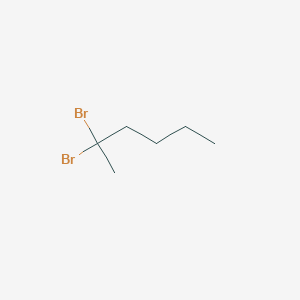

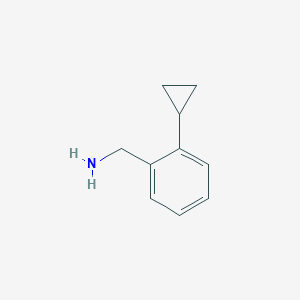

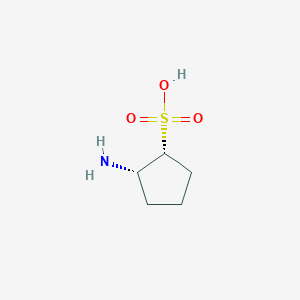

Mivobulin kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Ein Verfahren beinhaltet die Reduktocyclisierung einer Vorläuferverbindung mit Wasserstoff über Raney-Nickel in Eisessig, um die freie Base von this compound zu erhalten, die dann mit 2-Hydroxyethansulfonsäure in Methanol behandelt wird . Industrielle Produktionsverfahren beinhalten typischerweise ähnliche synthetische Routen, jedoch in größerem Maßstab, um die Reinheit und Konsistenz zu gewährleisten, die für die Forschung und potenzielle therapeutische Anwendungen erforderlich sind.

Analyse Chemischer Reaktionen

Mivobulin durchläuft verschiedene Arten von chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit Tubulin betreffen. Es bindet an Tubulin in der Region, die sich mit der Colchicin-Stelle überlappt, wodurch die Tubulin-Polymerisation gehemmt wird . Diese Wechselwirkung fördert die Bildung abnormaler Polymere und aktiviert die GTPase-Aktivität im Tubulin-Dimer . Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Inhibitoren der Colchicin-Bindungsstelle und Bedingungen, die die Hemmung der Tubulin-Polymerisation begünstigen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind abnormale Tubulin-Polymere, die zur Zellzyklusarretierung und Apoptose in Krebszellen führen .

Wissenschaftliche Forschungsanwendungen

Mivobulin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. Es wurde ausgiebig auf seine Antitumoraktivität untersucht, insbesondere in Krebszellen, die gegen andere Chemotherapeutika wie Vincristin, Cisplatin, Vinblastin, Navelbin und Doxorubicin resistent sind . Präklinische Studien haben gezeigt, dass this compound die Blut-Hirn-Schranke überwinden kann, was es zu einem potenziellen Kandidaten für die Behandlung von Hirntumoren macht . Darüber hinaus wurde this compound in der Forschung verwendet, um die Mechanismen der Tubulin-Polymerisation und die Auswirkungen von Tubulin-Inhibitoren auf den Zellzyklusfortschritt und die Apoptose zu untersuchen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Tubulin an der Colchicin-Bindungsstelle, wodurch die Tubulin-Polymerisation gehemmt wird . Diese Hemmung stört die Bildung von Mikrotubuli, die für die Zellteilung unerlässlich sind. Infolgedessen reichern sich Krebszellen, die this compound ausgesetzt sind, in der M-Phase des Zellzyklus an und sterben anschließend ab . Zu den molekularen Zielstrukturen von this compound gehören Tubulin und die an der Mikrotubuli-Bildung und Zellzyklusregulation beteiligten Pfade .

Wirkmechanismus

Mivobulin exerts its effects by binding to tubulin at the colchicine-binding site, inhibiting tubulin polymerization . This inhibition disrupts the formation of microtubules, which are essential for cell division. As a result, cancer cells exposed to this compound accumulate in the M phase of the cell cycle and subsequently die . The molecular targets of this compound include tubulin and the pathways involved in microtubule formation and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Mivobulin ähnelt anderen Tubulin-Inhibitoren wie Verubulin, Batabulin und Valecobulinhydrochlorid . this compound ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und seine breite Antitumoraktivität gegen verschiedene resistente Krebszelllinien . Verubulin ist ein potenter Mikrotubuli-Blocker mit zytotoxischer und möglicherweise Antikrebsaktivität . Batabulin bindet kovalent und selektiv an eine Untergruppe der β-Tubulin-Isotypen, wodurch die Mikrotubuli-Polymerisation gestört wird . Valecobulinhydrochlorid ist ein potenter Inhibitor der β-Tubulin-Polymerisation . Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren spezifischen Bindungsstellen, ihrer Wirksamkeit und ihrer Fähigkeit, Arzneimittelresistenz zu überwinden.

Eigenschaften

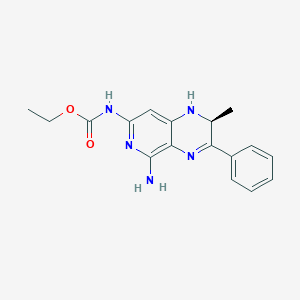

IUPAC Name |

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDOTXPQDVHIP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924135 | |

| Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122332-18-7 | |

| Record name | Mivobulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122332187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U5LG549X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

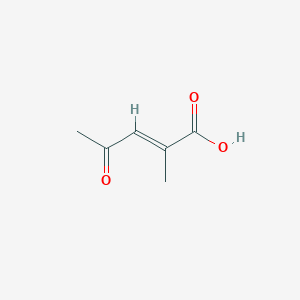

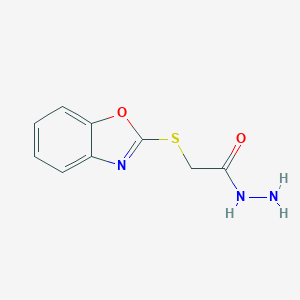

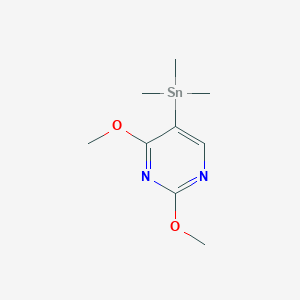

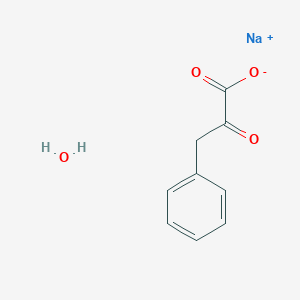

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)